4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with a piperazine derivative. Common reagents used in these reactions include:
Pyrazole synthesis: Hydrazine and 1,3-diketones.
Pyridazine synthesis: Hydrazine and α,β-unsaturated carbonyl compounds.
Coupling reactions: Use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents like KMnO₄.
Reduction: Reduction of functional groups using agents like LiAlH₄.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide: Lacks the fluorophenyl group.
N-(4-fluorophenyl)piperazine-1-carboxamide: Lacks the pyrazole and pyridazine groups.
Uniqueness
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of pyrazole, pyridazine, and fluorophenyl groups may enhance its binding affinity and specificity towards molecular targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-14-2-4-15(5-3-14)21-18(27)25-12-10-24(11-13-25)16-6-7-17(23-22-16)26-9-1-8-20-26/h1-9H,10-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJJRJJWNLGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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